An In-depth Technical Guide to 5-Butyl-2-methylpiperidine: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-Butyl-2-methylpiperidine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, plausible experimental protocol for its synthesis via the catalytic hydrogenation of 5-butyl-2-methylpyridine. Due to the limited availability of direct experimental data for this specific compound, this guide compiles information from analogous structures and established chemical principles to offer a robust resource for researchers. The document includes tabulated data for clarity and a visual representation of the synthetic workflow.
Chemical Structure and Identification
5-Butyl-2-methylpiperidine is a saturated heterocyclic organic compound. Its structure consists of a piperidine ring substituted with a butyl group at the 5-position and a methyl group at the 2-position.
Molecular Formula: C₁₀H₂₁N
Molecular Weight: 155.28 g/mol
IUPAC Name: 5-butyl-2-methylpiperidine
Canonical SMILES: CCCCC1CCC(NC1)C
InChI Key: XDBDKEGFHAPGLN-UHFFFAOYSA-N
Physicochemical and Spectroscopic Properties
Physical and Chemical Properties
| Property | 5-butyl-2-methylpyridine (Precursor) | 5-Butyl-2-methylpiperidine (Predicted) |
| Molecular Weight ( g/mol ) | 149.23 | 155.28 |
| Boiling Point (°C) | 209.5 | ~180-200 |
| Density (g/mL) | 0.903 | ~0.85 |
| pKa | ~6.0 (Pyridine) | ~11.2 (Piperidine)[1] |
| Solubility | Soluble in common organic solvents. | Soluble in water and common organic solvents such as ethanol, chloroform, and ethers.[2] |
Spectroscopic Data (Predicted)
The expected spectroscopic characteristics for 5-Butyl-2-methylpiperidine are inferred from the general spectral properties of piperidine derivatives and the expected changes upon hydrogenation of the pyridine ring.
¹H NMR Spectroscopy (Predicted Chemical Shifts)
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (methyl on ring) | ~1.0-1.2 | Doublet |
| CH (proton at C2) | ~2.5-2.8 | Multiplet |
| CH₂ (ring protons) | ~1.2-1.9 | Multiplets |
| NH | ~1.5-2.5 | Broad Singlet |
| CH (proton at C5) | ~1.2-1.5 | Multiplet |
| CH₂ (butyl chain) | ~1.2-1.4 | Multiplets |
| CH₃ (butyl chain) | ~0.9 | Triplet |
¹³C NMR Spectroscopy (Predicted Chemical Shifts)
| Carbon | Chemical Shift (ppm) |
| C2 | ~55-60 |
| C3 | ~25-30 |
| C4 | ~25-30 |
| C5 | ~35-40 |
| C6 | ~45-50 |
| CH₃ (methyl on ring) | ~20-25 |
| Butyl Chain Carbons | ~14, 23, 29, 35 |
Infrared (IR) Spectroscopy (Predicted Absorptions)
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| C-H Stretch (sp³) | 2850-3000 |
| C-N Stretch | 1000-1250 |
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 155. Key fragmentation patterns for aliphatic amines would likely involve alpha-cleavage, resulting in the loss of the butyl group (M-57) or the methyl group (M-15).[3]
Synthesis of 5-Butyl-2-methylpiperidine
A common and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[4] In this case, 5-Butyl-2-methylpiperidine can be synthesized from 5-butyl-2-methylpyridine.
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
5-butyl-2-methylpyridine + 3H₂ --(Catalyst)--> 5-Butyl-2-methylpiperidine
Materials and Reagents:
-
5-butyl-2-methylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 10%)
-
Ethanol (or acetic acid) as solvent
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)
Procedure:
-
Catalyst Pre-activation (if using PtO₂): In a suitable hydrogenation flask, add 5-butyl-2-methylpyridine (1.0 eq) dissolved in ethanol. To this solution, add a catalytic amount of PtO₂ (e.g., 1-5 mol%).
-
Hydrogenation: Seal the reaction vessel and purge with an inert gas (nitrogen or argon). Introduce hydrogen gas, typically at a pressure of 1-4 atm (a hydrogen-filled balloon can be used for atmospheric pressure reactions). The reaction mixture is then stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with a small amount of ethanol.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-Butyl-2-methylpiperidine.
-
Further Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Biological Activity and Potential Applications
While specific biological studies on 5-Butyl-2-methylpiperidine are limited, the piperidine scaffold is a common motif in many biologically active compounds and natural alkaloids.[5] Piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and neuroprotective effects.[6] The antimicrobial mechanism of some piperidine-based compounds involves the disruption of the bacterial cell membrane.[7][8]
Given its structure, 5-Butyl-2-methylpiperidine could be a subject of interest for:
-
Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents.
-
Agrochemicals: As a component in the development of new pesticides and herbicides.
-
Organic Synthesis: As a chiral building block or a ligand in catalysis.
Mandatory Visualizations
Synthesis Workflow of 5-Butyl-2-methylpiperidine
Caption: Synthesis of 5-Butyl-2-methylpiperidine via catalytic hydrogenation.
Conclusion
5-Butyl-2-methylpiperidine represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The provided experimental protocol, based on well-established chemical transformations, offers a practical starting point for researchers wishing to synthesize and further investigate this compound. Future research should focus on the experimental validation of its physicochemical properties and the exploration of its potential biological activities to unlock its full potential in various scientific and industrial applications.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
